3-(Methylamino)-4-phenylbutanoic acid hydrochloride is an organic compound classified as an amino acid derivative. It features a methylamino group attached to a butanoic acid backbone with a phenyl group at the fourth position. This compound, with the chemical formula C11H15ClN2O2 and CAS number 60546-97-6, is utilized in various scientific fields, including chemistry, biology, and medicine. Its potential therapeutic applications are currently under investigation, particularly in relation to neurological disorders.
3-(Methylamino)-4-phenylbutanoic acid hydrochloride is synthesized from 4-phenylbutanoic acid and methylamine. The hydrochloride form is produced by reacting the base form of the compound with hydrochloric acid, enhancing its solubility and stability for various applications. This compound is classified under amino acids and derivatives, which are essential in biochemical processes and serve as building blocks for proteins.
The synthesis of 3-(Methylamino)-4-phenylbutanoic acid hydrochloride typically involves several key steps:
In industrial settings, large-scale production may utilize automated reactors to optimize reaction parameters such as temperature, pressure, and concentration, enhancing yield and purity .
The molecular structure of 3-(Methylamino)-4-phenylbutanoic acid hydrochloride can be described as follows:
The structural representation can be depicted using standard chemical notation, indicating the arrangement of atoms and functional groups within the molecule.
3-(Methylamino)-4-phenylbutanoic acid hydrochloride can participate in various chemical reactions:
Relevant data regarding melting point, boiling point, and other physical constants are essential for practical applications in research settings .
3-(Methylamino)-4-phenylbutanoic acid hydrochloride has diverse scientific applications:
The stereoselective construction of the β-amino acid backbone in 3-(methylamino)-4-phenylbutanoic acid hydrochloride represents a fundamental synthetic challenge, with two dominant strategies emerging: chiral pool utilization and catalytic asymmetric synthesis. The chiral pool approach leverages commercially available enantiopure starting materials like phenylalanine derivatives. In one documented route, Boc-protected L-phenylalanine undergoes Arndt-Eistert homologation to install the β-amino acid skeleton while preserving chirality. This involves diazomethane-mediated conversion to the diazoketone, followed by silver-catalyzed Wolff rearrangement under carefully controlled conditions (–25°C to room temperature) to yield (S)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid with reported enantiomeric excess >98% [5].
Alternatively, catalytic asymmetric methods provide access to either enantiomer without reliance on natural chiral templates. Henry reaction between β-phenyl methyl acrylate and nitromethane generates a nitro intermediate with a prochiral center. Subsequent stereoselective reduction using transition metal catalysts introduces the chiral amine functionality. Pd/C-mediated hydrogenation under optimized conditions (40-45°C, 2-3 MPa H₂) achieves complete conversion with diastereomeric ratios exceeding 19:1 when employing chiral auxiliaries [1]. Kinetic resolution techniques using lipases or chiral resolving agents further enrich enantiopurity, though with inherent 50% maximum yield limitations.
Table 1: Chiral Introduction Methods Comparison
Method | Chiral Source | Max ee% | Yield% | Key Limitation |
---|---|---|---|---|
Arndt-Eistert Homologation | L-Phenylalanine | >98% | 46-65% | Multi-step, diazomethane handling |
Catalytic Hydrogenation | Chiral Pd ligands | >99% | 58-85% | Ligand cost/availability |
Enzymatic Resolution | Resolving agents | >99% | ≤50% | Theoretical yield limitation |
Protection group tactics critically influence yield and purity in multi-step syntheses of 3-(methylamino)-4-phenylbutanoic acid hydrochloride. The amine group typically employs tert-butoxycarbonyl (Boc) protection due to its orthogonal deprotection under mild acidic conditions (e.g., 25-50% TFA in DCM) without epimerization risk. Carbobenzoxy (Cbz) alternatives require catalytic hydrogenation, introducing metal catalyst residues incompatible with downstream pharmaceutical applications [5] [9].
For the carboxylic acid moiety, methyl or ethyl esters dominate industrial processes owing to cost-effectiveness and ease of hydrolysis. Methyl ester hydrolysis using 10-15% sodium hydroxide at 60-70°C achieves near-quantitative conversion without detectable racemization. Notably, tert-butyl esters are avoided due to harsh deprotection conditions (strong acids like TFA) that may degrade the β-amino acid framework [1]. Sequential deprotection becomes essential when both functionalities require protection. A recommended strategy involves initial Boc cleavage followed by ester hydrolysis:
Transition metal complexes enable atom-economic construction of the chiral center in 3-(methylamino)-4-phenylbutanoic acid precursors. Palladium-based systems demonstrate exceptional efficiency, particularly Pd/C-catalyzed hydrogenations. When applied to enantioenriched E-ketene heterodimers derived from phenyl-containing precursors, Pd/C (5-10 wt%) in methanol at 60 bar H₂ pressure delivers β-lactone intermediates with diastereoselectivities up to 49:1 and >99% ee retention. The reaction proceeds via regiodivergent hydropalladation, where steric bulk of the stereogenic center dictates facial selectivity [4] [10].
Amino acid-metal complexes serve as chiral catalysts for asymmetric Michael additions. Copper(II) complexes with proline derivatives catalyze β-addition of malonates to β-nitrostyrenes, generating intermediates convertible to the target compound through reductive amination. Similarly, ruthenium-BINAP systems achieve enantioselective hydrogenation of enamide precursors (e.g., (Z)-3-acetamido-4-phenylbut-3-enoic acid) with turnover frequencies >500 h⁻¹ and 97% ee. Ligand design proves critical; carbohydrate-modified amino acid ligands enhance catalyst solubility and steric control in apolar solvents, while peptide-based ligands facilitate substrate recognition through hydrogen bonding networks [10].
Table 2: Transition Metal Catalysts in Key Synthetic Steps
Catalyst System | Reaction | Conditions | ee% | dr | Ref |
---|---|---|---|---|---|
Pd/C + (S)-BINAP | Ketene dimer hydrogenation | MeOH, 70°C, 60 bar | >99% | 19:1 | [4] |
Ru-(S)-Proline-carbohydrate | Enamide hydrogenation | iPrOH, 50°C, 20 bar | 97% | - | [10] |
Cu-L-Prolinamide | Michael addition | Toluene, 25°C | 92% | - | [10] |
Industrial-scale synthesis faces critical efficiency decisions between traditional batch processing and emerging continuous flow technologies. Batch synthesis of 3-(methylamino)-4-phenylbutanoic acid hydrochloride follows a linear sequence: hydrogenation in stirred reactors (40-45°C, 2-3 MPa, 15-20 hours), batch-wise hydrolysis in NaOH, and manual product isolation. This approach requires substantial infrastructure: large-scale pressure reactors, centrifugation/filtration units, and drying ovens. Typical metrics include:
Continuous flow systems radically reconfigure this process. Immobilized Pd/C catalysts in fixed-bed reactors enable continuous hydrogenation (residence time 20-30 minutes at 70°C/60 bar). Downstream tubular reactors facilitate near-instantaneous mixing for acidification and salt formation. Key advantages include:
The final hydrochloride salt formation presents critical purity challenges, with common byproducts including ammonium salts from over-acidification, ester impurities from incomplete hydrolysis, and colored degradation products. Controlled acidification techniques suppress these impurities:
Crystallization engineering further enhances purity. Anti-solvent addition (MTBE or hexanes) to saturated aqueous solutions induces rapid nucleation, generating small crystals with low impurity incorporation. Alternatively, pH-zone refining crystallization creates moving concentration fronts that separate hydrochloride product from co-generated salts (e.g., sodium chloride from neutralization). Post-crystallization washes with cold ethanol/water (1:9 v/v) remove surface impurities without dissolving product. These combined approaches reduce residual solvents below ICH Q3C limits (<500 ppm) and heavy metals <10 ppm while achieving chemical purity >99.5% [1] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0